
1,1-Dichloro-N,N'-bis(trimethylsilyl)silanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C₆H₂₀Cl₂N₂Si₃. It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of trimethylsilylamine with silicon tetrachloride. The reaction typically occurs in an inert solvent such as hexane or pentane, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful control of temperature and addition rates to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form silanediamine derivatives.
Dehalogenation Reactions: It can undergo dehalogenation to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Dehalogenation Reactions: Dehalogenation can be achieved using transition metal-free conditions with reagents like 1,1’-bis(trimethylsilyl)-1H,1’H-4,4’-bipyridinylidene.
Major Products
Substitution Reactions: Products include various substituted silanediamines.
Reduction Reactions: Products include reduced silanediamine derivatives.
Dehalogenation Reactions: Products include alkenes and alkynes.
科学研究应用
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: It is used in the synthesis of bioactive molecules and as a protecting group for amines.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves the interaction of its silicon-nitrogen bonds with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions to occur at the silicon center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar structure but with different substituents.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Uniqueness
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is unique due to its dual trimethylsilyl groups and the presence of chlorine atoms, which provide versatility in chemical reactions. Its ability to undergo various substitution, reduction, and dehalogenation reactions makes it a valuable reagent in synthetic chemistry.
属性
CAS 编号 |
250739-74-3 |
|---|---|
分子式 |
C6H20Cl2N2Si3 |
分子量 |
275.39 g/mol |
IUPAC 名称 |
[[[dichloro-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H20Cl2N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-6H3 |
InChI 键 |
XSCQEJPXSZLZHT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N[Si](N[Si](C)(C)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
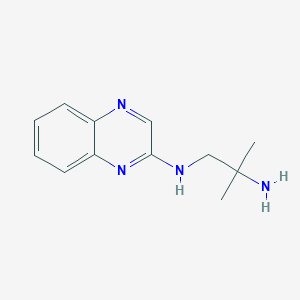
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
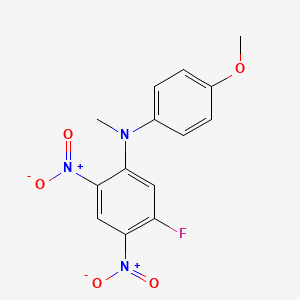
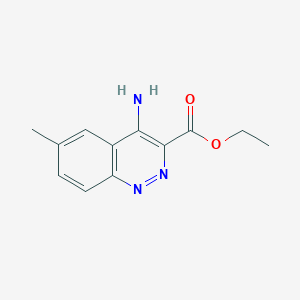
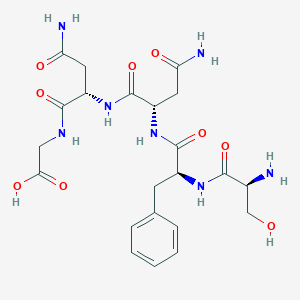
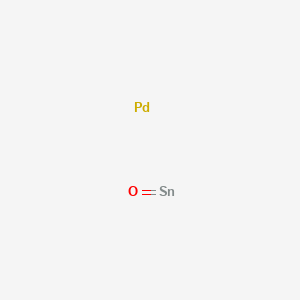

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
